Fmoc-asn(trt)-ser(psime,mepro)-OH
Overview
Description
Fmoc-asn(trt)-ser(psime,mepro)-OH is a useful research compound. Its molecular formula is C44H41N3O7 and its molecular weight is 723.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solid Phase Peptide Synthesis (SPPS) : Fmoc-asn(trt)-ser(psime,mepro)-OH is utilized in solid phase peptide synthesis, particularly in the construction of complex peptide sequences. It provides a reliable method for incorporating serine and asparagine residues into peptides, which is crucial for synthesizing biologically active peptides and proteins (Shapiro et al., 1996).
Asparagine Coupling : This compound is instrumental in studying side reactions during asparagine coupling in Fmoc-solid phase peptide synthesis. It helps in understanding the activation of side chain unprotected asparagine and its impact on peptide synthesis, which is essential for creating precise and functional peptides (Gausepohl et al., 2009).
Selective De-O-acetylation : The selective de-O-acetylation of Fmoc-Asn(Ac3GlcNAc)-OH, which is related to this compound, demonstrates the potential of ultrasound sonication in enhancing the purity and yield of the reaction. This finding is significant for the efficient synthesis of glycosylated peptides (Sun Bing-yan, 2015).
Synthesis of “Inaccessible” Peptides : this compound aids in the synthesis of challenging peptides, like the C-terminal sequence of hGH. It demonstrates the feasibility of acylating hindered moieties and contributes to advancements in peptide synthesis methodologies (Manne et al., 2022).
Peptide Synthesis with Trityl Groups : The compound is used in the preparation of N-Fmoc-O-Trt derivatives of amino acids, proving its utility in peptide synthesis, particularly in the successful solid-phase preparation of peptides with complex structures (Barlos et al., 1991).
Methodological Tool in Peptide Synthesis : It has been used in comparative studies as part of the multipin method of peptide synthesis, highlighting its role in the efficient and simultaneous synthesis of multiple peptides, which is crucial for high-throughput studies (Bray et al., 1995).
Properties
IUPAC Name |
(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H41N3O7/c1-43(2)47(38(28-54-43)41(50)51)40(49)37(45-42(52)53-27-36-34-24-14-12-22-32(34)33-23-13-15-25-35(33)36)26-39(48)46-44(29-16-6-3-7-17-29,30-18-8-4-9-19-30)31-20-10-5-11-21-31/h3-25,36-38H,26-28H2,1-2H3,(H,45,52)(H,46,48)(H,50,51)/t37-,38-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURRWEJPHUVJFC-UWXQCODUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H41N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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